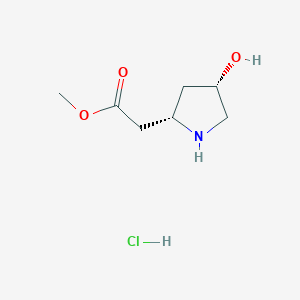
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a hydroxyl group and a methyl ester group attached to a pyrrolidine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the hydroxyl and ester functionalities. One common method involves the use of (2S,4S)-4-hydroxypyrrolidine as a starting material, which is then reacted with methyl chloroacetate under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to improved reaction rates and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride: Similar structure but with a fluorine atom instead of a hydroxyl group.
Quinapril hydrochloride: Contains a pyrrolidine ring but with different functional groups and therapeutic applications.
Uniqueness
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is unique due to its specific combination of hydroxyl and ester functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H14ClNO3 |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
methyl 2-[(2S,4S)-4-hydroxypyrrolidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Clé InChI |
FLSYDCAABPWONO-GEMLJDPKSA-N |
SMILES isomérique |
COC(=O)C[C@@H]1C[C@@H](CN1)O.Cl |
SMILES canonique |
COC(=O)CC1CC(CN1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















